1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene
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Overview
Description
1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, chlorine, and two ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-(chloromethyl)-4,5-diethoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the benzene ring to a cyclohexane ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substituted benzene derivatives with various functional groups.
- Oxidized products like aldehydes and carboxylic acids.
- Reduced products like cyclohexane derivatives.
Scientific Research Applications
1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug design and development, particularly in creating halogenated drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ethoxy groups can undergo metabolic transformations, leading to the formation of active metabolites. The compound’s effects are mediated through pathways involving nucleophilic substitution, oxidation, and reduction reactions.
Comparison with Similar Compounds
1-Bromo-2-chlorobenzene: A simpler analog with only bromine and chlorine substituents.
1-Bromo-4-chlorobenzene: Another analog with different substitution patterns.
1-Bromo-2-chloroethane: A related compound with a different carbon backbone.
Uniqueness: 1-Bromo-2-(chloromethyl)-4,5-diethoxybenzene is unique due to the presence of both bromine and chlorine atoms along with ethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
1-bromo-2-(chloromethyl)-4,5-diethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClO2/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-6H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKGGFRVYUNUPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CCl)Br)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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